1-Deoxyeucommiol

Description

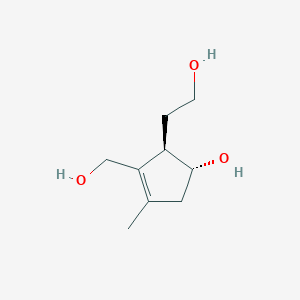

Structure

3D Structure

Properties

CAS No. |

79307-47-4 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(1R,2R)-2-(2-hydroxyethyl)-3-(hydroxymethyl)-4-methylcyclopent-3-en-1-ol |

InChI |

InChI=1S/C9H16O3/c1-6-4-9(12)7(2-3-10)8(6)5-11/h7,9-12H,2-5H2,1H3/t7-,9-/m1/s1 |

InChI Key |

WUSPNVLGDGOZEV-VXNVDRBHSA-N |

Isomeric SMILES |

CC1=C([C@H]([C@@H](C1)O)CCO)CO |

Canonical SMILES |

CC1=C(C(C(C1)O)CCO)CO |

Origin of Product |

United States |

Natural Occurrence and Phytogeographical Distribution of 1 Deoxyeucommiol

Primary Botanical Sources

The presence of 1-Deoxyeucommiol has been primarily documented in the following plant species:

Eucommia ulmoides, commonly known as the Hardy Rubber Tree or Du Zhong, is a deciduous tree native to China. drugs.com It is the sole species in the Eucommiaceae family and has been utilized in traditional Chinese medicine for over 2,000 years. nih.govnih.gov The tree is now cultivated in various parts of the world, including Europe and North America. nih.gov Phytochemical analyses have identified this compound as one of the numerous compounds present in this plant, particularly within its bark. nih.gov The plant is rich in various active ingredients, including iridoids, lignans (B1203133), and flavonoids. nih.govnih.gov

Kigelia pinnata, also known as Kigelia africana and commonly referred to as the sausage tree, is a tropical African plant belonging to the Bignoniaceae family. mdpi.comnih.gov It is widely distributed in South, Central, and West Africa. researchgate.net The fruit of this tree is a significant source of this compound. researchgate.netresearchgate.net Detailed phytochemical investigations of the fruits have led to the isolation and characterization of 10-deoxyeucommiol, along with several other new and known iridoids. nih.govresearchgate.net

Cichorium glandulosum Boiss. et Huet, a species of chicory in the Asteraceae family, is another plant noted for its complex chemical composition. researchgate.netmdpi.com This herb, mainly found in the Xinjiang region of China, Turkey, and the Caucasus, is used in both food and traditional medicine. researchgate.netmdpi.com While it is a rich source of terpenoids, flavonoids, and phenolic acids, the specific presence of this compound is not explicitly detailed in the available research, which focuses on other compounds like lactucin and various caffeoylquinic acids. researchgate.netmdpi.commdpi.com

Table 1: Primary Botanical Sources of this compound

| Plant Species | Family | Common Name | Native Region | Primary Plant Part |

|---|---|---|---|---|

| Eucommia ulmoides Oliv. | Eucommiaceae | Du Zhong, Hardy Rubber Tree | China | Bark, Leaves nih.govfda.gov |

| Kigelia pinnata DC. | Bignoniaceae | Sausage Tree | Tropical Africa | Fruits nih.govresearchgate.net |

| Cichorium glandulosum Boiss. et Huet | Asteraceae | Chicory | Xinjiang (China), Turkey, Caucasus | Not specified for this compound |

Intraspecific Distribution of this compound within Plant Tissues

The concentration and presence of secondary metabolites like this compound can vary significantly among different tissues of the same plant. riojournal.com This variation is a result of the specific metabolic processes and storage mechanisms within each plant part. researchgate.net

In Eucommia ulmoides , this compound has been specifically identified in the bark. nih.gov The bark and leaves are the primary parts used in traditional medicine and are known to contain a variety of iridoids and other active compounds. nih.gov

For Kigelia pinnata , the fruits are the most cited source for the isolation of this compound and its derivatives. nih.govresearchgate.netresearchgate.net While other parts of the tree, such as the bark and leaves, contain various medicinal compounds like tannins, steroids, and flavonoids, the fruits have been the focus of research for isolating this specific iridoid. nih.gov

Table 2: Distribution of this compound in Plant Tissues

| Plant Species | Documented Tissue Source(s) |

|---|---|

| Eucommia ulmoides Oliv. | Bark nih.gov |

| Kigelia pinnata DC. | Fruits nih.govresearchgate.netresearchgate.net |

Environmental and Agronomic Factors Influencing this compound Accumulation

The synthesis and accumulation of secondary metabolites in plants are complex processes influenced by a combination of developmental, genetic, and external environmental factors. researchgate.net These factors can include light, temperature, water availability, and soil composition. researchgate.netnih.gov

Stress conditions, such as drought or the presence of heavy metals, can significantly alter the profile of secondary metabolites as part of the plant's defense mechanism. researchgate.netjobiost.com For instance, drought stress has been observed to increase the uptake of certain elements, and heavy metal exposure can lead to an increased production of phenolic compounds and proline in plants. jobiost.comnih.gov

While specific studies detailing the precise environmental and agronomic factors that modulate this compound levels are limited, general principles of secondary metabolite production apply. For Eucommia ulmoides, research has shown that the content of related compounds, such as phenolics and flavonoids, varies with the seasons. researchgate.net In one study, the highest levels of phenolics in the leaves were found in August, while flavonoid content peaked in May, indicating that harvest time is a critical agronomic factor. researchgate.net Temperature and precipitation are also known to correlate with the content of various volatile compounds in medicinal plants. researchgate.net

Table 3: General Factors Influencing Secondary Metabolite Accumulation

| Factor Category | Specific Factor | General Effect on Secondary Metabolites |

|---|---|---|

| Environmental | Temperature | Can be positively or negatively correlated with the content of specific compounds. researchgate.net |

| Water Availability (Drought) | Can increase the concentration of various secondary metabolites. researchgate.net | |

| Soil Composition (e.g., heavy metals) | May increase the production of certain compounds like polyphenols as a stress response. jobiost.com | |

| Agronomic | Harvest Time / Season | The concentration of active compounds can vary significantly throughout the year. researchgate.netresearchgate.net |

| Developmental Stage (Leaf Age) | The synthesis of different compounds can begin or peak at different stages of plant development. researchgate.net |

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of 1 Deoxyeucommiol

Sophisticated Extraction and Fractionation Techniques

The initial step in isolating 1-Deoxyeucommiol typically involves the extraction from its primary plant source, Eucommia ulmoides. Modern extraction techniques are designed to maximize the yield of the target compound while minimizing the co-extraction of undesirable matrix components.

A common approach begins with the collection and drying of plant material, such as the leaves or bark of Eucommia ulmoides, to reduce moisture content and facilitate efficient extraction. The dried material is then pulverized to increase the surface area available for solvent penetration. Ultrasound-assisted extraction (UAE) is a frequently employed technique that utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures and shorter durations compared to traditional methods. Solvents such as methanol (B129727) or ethanol (B145695) are often chosen for their ability to effectively solubilize iridoids like this compound. nih.govnih.gov

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes a series of fractionation steps. Liquid-liquid extraction is a standard method used to partition the components based on their differential solubility in immiscible solvents. For instance, the crude extract might be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This process separates the compounds into different fractions based on their polarity, with iridoids typically concentrating in the more polar fractions like ethyl acetate and n-butanol. nih.gov

Further refinement of the enriched fraction is often achieved using column chromatography with macroporous resins, such as D101. globethesis.com These resins function on the principle of adsorption, where compounds in the extract are passed through the column and selectively adsorb to the resin surface. A washing step removes highly polar impurities, and then a gradient of solvents (e.g., an increasing concentration of ethanol in water) is used to selectively desorb the retained compounds, yielding a fraction significantly enriched in this compound. mdpi.com

High-Resolution Chromatographic Separation Strategies

To achieve the high purity required for structural elucidation and other scientific applications, high-resolution chromatographic techniques are indispensable. These methods offer superior separation capabilities based on subtle differences in the physicochemical properties of the compounds.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analysis of this compound. The distinction between preparative and analytical HPLC lies primarily in the scale and objective.

Preparative HPLC is employed for the isolation of larger quantities of a pure compound. sdsu.edu This technique utilizes larger columns with greater stationary phase capacity to handle higher sample loads. nih.gov The goal is to separate this compound from any remaining impurities in the enriched fraction. A typical preparative HPLC method for iridoids would involve a reversed-phase C18 column and a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. researchgate.net The separation can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (changing mobile phase composition) to achieve optimal resolution. The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound. globethesis.com

Analytical HPLC , on the other hand, uses smaller columns and lower flow rates to quantify the amount of this compound in a sample or to assess its purity. scielo.br A Diode Array Detector (DAD) is commonly coupled with the HPLC system, allowing for the monitoring of absorbance at multiple wavelengths. This is particularly useful for identifying and quantifying compounds based on their specific UV absorption spectra. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. bibliotekanauki.pl This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. A validated UHPLC-DAD method can provide a rapid and accurate means of quantifying this compound in various extracts. nih.gov The enhanced resolution of UHPLC is also beneficial for separating this compound from closely related isomers or impurities that may not be resolved by standard HPLC. mdpi.com

Orthogonal Chromatographic Approaches

For particularly complex mixtures or when exceptionally high purity is required, an orthogonal chromatographic approach can be employed. This strategy involves using two or more separation techniques that rely on different separation mechanisms. nih.gov By combining methods with different selectivities, the probability of co-eluting impurities is significantly reduced. cornell.edu For the purification of iridoids like this compound, a common orthogonal approach is to combine reversed-phase HPLC, which separates based on hydrophobicity, with another technique such as hydrophilic interaction liquid chromatography (HILIC) or high-speed counter-current chromatography (HSCCC). researchgate.netnih.gov HSCCC, a form of liquid-liquid partition chromatography, is particularly advantageous as it avoids the use of a solid stationary phase, thereby eliminating issues of irreversible sample adsorption. nih.gov

Advanced Spectroscopic Analysis for Definitive Structure Determination

Once this compound has been isolated and purified, its chemical structure must be unequivocally confirmed. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY)

NMR spectroscopy provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule. emerypharma.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides analogous information for the carbon atoms in the molecule. scielo.br

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton spin systems within the molecule, helping to piece together fragments of the structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov This is a highly sensitive and reliable method for assigning the signals of protonated carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). nih.gov This is a key experiment for connecting the different spin systems identified in the COSY spectrum and for placing quaternary (non-protonated) carbons within the molecular framework. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) (e.g., UPLC-Q-Orbitrap-MS)

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the structural elucidation of natural products like this compound. This powerful analytical technique provides highly accurate mass measurements, enabling the determination of elemental compositions and offering profound insights into molecular structures. mdpi.com When coupled with Ultra-Performance Liquid Chromatography (UPLC), particularly with advanced analyzers like the Quadrupole-Orbitrap mass spectrometer, it offers a high-throughput and sensitive platform for the analysis of complex mixtures, such as plant extracts. mdpi.comwur.nl

In the context of this compound, UPLC-Q-Orbitrap-MS is instrumental for its precise identification within the chemical matrix of Eucommia ulmoides extracts. The process involves chromatographic separation of the extract's components by UPLC, followed by ionization and mass analysis in the Q-Exactive Orbitrap MS. This system allows for rapid scanning and the acquisition of high-resolution mass spectra for all eluted compounds. mdpi.com

The identification of this compound is achieved by comparing its accurate mass-to-charge ratio (m/z) and retention time with that of an authentic reference standard. The high mass accuracy of the Orbitrap analyzer, typically in the sub-ppm range, allows for the confident determination of the elemental formula. For this compound (C9H14O5), the expected exact mass can be calculated and compared against the experimental value.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed in the HCD (Higher-energy C-type Dissociation) cell of the Orbitrap instrument, provide characteristic fragmentation patterns. thermofisher.com While specific fragmentation data for this compound is not extensively published, the fragmentation of iridoid glycosides, in general, involves the neutral loss of water (H₂O), carbon monoxide (CO), and other small molecules from the aglycone moiety. The cleavage of the glycosidic bond is a common fragmentation pathway for related iridoid glycosides. Based on the structure of this compound, the predicted fragmentation would involve losses from the iridoid core.

Table 1: UPLC-Q-Orbitrap-MS Data for Hypothetical Analysis of this compound

| Parameter | Value | Description |

| Retention Time (t R ) | Variable | Dependent on the specific UPLC method (column, mobile phase, etc.). |

| Precursor Ion [M+H] + (m/z) | 203.0914 | Calculated for C 9 H 15 O 5 + |

| Precursor Ion [M+Na] + (m/z) | 225.0733 | Calculated for C 9 H 14 O 5 Na + |

| High-Resolution Mass | < 5 ppm | Mass accuracy typically achieved with Orbitrap technology. |

| Key MS/MS Fragments | Predicted | Expected fragments would arise from neutral losses of H₂O, CO, and cleavage of the iridoid ring structure. |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques essential for determining the stereochemistry of chiral molecules like this compound. chiralabsxl.comrsc.orgnih.gov These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral compound. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. ubc.ca For a chiral molecule, this differential absorption results in a CD spectrum with positive or negative peaks, known as Cotton effects, which are characteristic of its three-dimensional structure. nih.gov The stereochemical assignment of this compound can be achieved by comparing its experimental CD spectrum with that of a known standard or with theoretically calculated spectra. chiralabsxl.com The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the stereocenters within the molecule.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgkud.ac.in An ORD curve provides information about the stereochemistry of a molecule, and the presence of Cotton effects in the ORD spectrum is also indicative of the absolute configuration. leidenuniv.nldoi.org

For this compound, which possesses multiple chiral centers, CD and ORD are invaluable for confirming its absolute stereochemistry. The application of these techniques would involve dissolving a purified sample of this compound in a suitable solvent and recording the CD and ORD spectra over a relevant wavelength range. The resulting spectra would serve as a "fingerprint" of its specific stereoisomer.

Table 2: Application of CD and ORD for Stereochemical Analysis of this compound

| Technique | Principle | Application to this compound | Expected Outcome |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of the absolute configuration of the chiral centers. | A characteristic CD spectrum with specific Cotton effects, the signs of which confirm the stereochemistry. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Confirmation of the absolute stereochemistry and identification of Cotton effects. | An ORD curve that is characteristic of the specific enantiomer of this compound. |

Modern Dereplication and Identification Workflows

Dereplication is a critical step in natural product research that aims to rapidly identify known compounds in a complex mixture, thereby avoiding the time-consuming process of re-isolating and re-characterizing them. Modern dereplication workflows for the identification of this compound in extracts of Eucommia ulmoides typically employ a combination of advanced analytical techniques and sophisticated data processing.

A common workflow involves the use of UPLC-HRMS, often with a Q-Exactive Orbitrap mass spectrometer. The extract is first analyzed by UPLC to separate its components. The high-resolution mass spectrometer then acquires accurate mass and MS/MS data for each detected compound. This experimental data is then compared against comprehensive databases of natural products.

For the identification of this compound, its measured accurate mass and retention time would be searched against an in-house or commercial database. The experimental MS/MS fragmentation pattern serves as a further confirmation of its identity by matching it against a library of known spectra. The presence of this compound in Eucommia ulmoides has been confirmed through such analytical approaches. nih.govresearchgate.net

The integration of these advanced analytical technologies into dereplication workflows significantly accelerates the discovery of novel compounds by efficiently filtering out the known chemical entities. This allows researchers to focus their efforts on the isolation and structural elucidation of new and potentially bioactive molecules.

Biosynthesis and Metabolic Pathways of 1 Deoxyeucommiol

Comprehensive Overview of Monoterpenoid Iridoid Biosynthesis

Iridoids are a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Their biosynthesis is a multi-step process that begins with primary metabolism and proceeds through a series of specialized enzymatic reactions. The pathway can be broadly divided into three stages: the formation of the universal terpenoid precursors, the synthesis of the iridoid skeleton, and subsequent modifications.

The initial precursors for all terpenoids, including iridoids, are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In higher plants, these five-carbon units are produced by two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. The MEP pathway is generally considered the primary source of precursors for monoterpenoid biosynthesis.

The key steps in the formation of the core iridoid scaffold are as follows:

Geranyl Pyrophosphate (GPP) Synthesis: One molecule of IPP and one molecule of DMAPP are condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), the ten-carbon precursor for all monoterpenes.

Formation of Geraniol (B1671447): GPP is hydrolyzed to its corresponding alcohol, geraniol, by the action of geraniol synthase (GES).

Oxidation of Geraniol: Geraniol undergoes a two-step oxidation process. First, the enzyme geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase, hydroxylates geraniol to produce 8-hydroxygeraniol. This is followed by a further oxidation step catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO) to yield the dialdehyde (B1249045) 8-oxogeranial.

Cyclization to the Iridoid Skeleton: The formation of the characteristic bicyclic iridoid structure is a critical step catalyzed by iridoid synthase (ISY). ISY converts 8-oxogeranial into a reactive enol intermediate, which then cyclizes to form various stereoisomers of iridodial (B1216469) or nepetalactol, establishing the core cyclopentane[c]pyran ring system. These initial cyclized products serve as the gateway to the vast diversity of iridoid structures.

Elucidation of Specific Enzymatic Steps in 1-Deoxyeucommiol Biosynthesis

While the upstream pathway to the core iridoid skeleton is well-established, the specific enzymatic steps that convert a central precursor like 8-epi-iridodial into this compound are not yet fully elucidated. Based on the chemical structures, the biosynthesis is hypothesized to involve a series of reduction and hydroxylation reactions following the initial cyclization.

The proposed pathway from the central iridoid precursor likely involves:

Reduction of Aldehyde Groups: The dialdehyde precursor undergoes reduction, potentially catalyzed by one or more reductases, to form alcohol functionalities.

Hydroxylation Events: Specific hydroxyl groups are introduced onto the iridoid ring by hydroxylase enzymes, likely belonging to the cytochrome P450 family.

Deoxygenation Step: The "deoxy" nature of this compound at the C1 position implies a specific reduction or deoxygenation event that removes a hydroxyl group present in related iridoids like eucommiol.

The exact sequence of these modifications and the specific intermediates involved in the biosynthesis of this compound in Eucommia ulmoides remain an active area of research. The pathway likely branches from the central iridoid pool, with specific enzymes directing the flux towards this compound and other related compounds.

Identification and Characterization of Biosynthetic Enzymes

The enzymes responsible for the early stages of iridoid biosynthesis have been identified and characterized in several plant species. However, the specific enzymes catalyzing the final steps to this compound in Eucommia ulmoides have not been definitively characterized. Research into the E. ulmoides genome has identified genes involved in the upstream MVA and MEP pathways, providing a foundation for understanding terpenoid production in this species. maxapress.com

The table below summarizes the key enzyme classes involved in the general iridoid pathway, which are presumed to be active in the biosynthesis of this compound.

| Enzyme Class | Abbreviation | Function in Iridoid Biosynthesis |

| Geranyl Pyrophosphate Synthase | GPPS | Condenses IPP and DMAPP to form GPP. |

| Geraniol Synthase | GES | Hydrolyzes GPP to geraniol. |

| Geraniol 8-Hydroxylase | G8H | Hydroxylates geraniol to 8-hydroxygeraniol. |

| 8-Hydroxygeraniol Oxidoreductase | 8HGO | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. |

| Iridoid Synthase | ISY | Catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid skeleton. |

| Cytochrome P450 Monooxygenases | CYPs | Believed to be involved in subsequent hydroxylation steps of the iridoid ring. |

| Reductases/Dehydrogenases | - | Hypothesized to catalyze reduction and deoxygenation steps leading to this compound. |

This table is interactive. You can sort and filter the data.

Identification of the downstream enzymes, such as the specific hydroxylases and reductases, will require further investigation using techniques like protein purification, heterologous expression, and gene silencing.

Application of Transcriptomics and Metabolomics in Biosynthetic Pathway Delineation

Modern 'omics' technologies, particularly transcriptomics and metabolomics, are powerful tools for elucidating biosynthetic pathways without the need for traditional enzyme purification. By correlating gene expression profiles (transcriptome) with the accumulation of metabolites (metabolome), researchers can identify candidate genes responsible for specific biochemical reactions.

Several transcriptomic and metabolomic studies have been conducted on Eucommia ulmoides. nih.govmdpi.commdpi.com However, these studies have primarily focused on delineating pathways for other classes of compounds like flavonoids and phenylpropanoids, or on understanding physiological processes such as adventitious root formation. mdpi.com While these studies have successfully identified differentially expressed genes and metabolites in those pathways, a targeted integrated 'omics' study to specifically delineate the this compound biosynthetic pathway has not been reported.

A study on Phlomoides rotata successfully used a combined transcriptomic and metabolomic approach to identify 41 candidate genes corresponding to 23 enzymes involved in iridoid biosynthesis in that species. nih.gov This demonstrates the efficacy of the methodology. A similar approach in E. ulmoides, comparing tissues with high and low concentrations of this compound, could identify candidate genes for the uncharacterized enzymatic steps. Such an analysis would search for co-expression patterns between known upstream iridoid biosynthesis genes and uncharacterized cytochrome P450s, reductases, and transferases that correlate with this compound accumulation.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of plant secondary metabolites, including iridoids, is tightly regulated at the genetic level, often in response to developmental cues and environmental stimuli like herbivory or pathogen attack. This regulation is primarily controlled by transcription factors (TFs) that bind to promoter regions of biosynthetic genes and activate or repress their expression.

While the specific TFs that regulate this compound biosynthesis are unknown, research in other iridoid-producing plants, such as Catharanthus roseus, has identified several key TF families. nih.govmdpi.comnih.gov These findings provide a model for the likely regulatory network in Eucommia ulmoides.

Key Transcription Factor Families in Iridoid Regulation:

| Transcription Factor Family | Example(s) from Model Systems | Role in Regulation |

| APETALA2/Ethylene Response Factor | AP2/ERF (e.g., ORCAs) | Often act as master regulators, activated by jasmonate signaling, to upregulate multiple pathway genes. nih.govmdpi.com |

| Basic Helix-Loop-Helix | bHLH (e.g., BIS1, BIS2, BIS3) | Work in concert with other TFs to activate genes in the iridoid branch of terpenoid indole (B1671886) alkaloid pathways. nih.govmdpi.com |

| WRKY | WRKY | Implicated in regulating the biosynthesis of secoiridoids in species like Gentiana macrophylla. researchgate.net |

| MYB | MYB | Known to regulate various branches of secondary metabolism; some members partially regulate iridoid pathway genes. nih.gov |

This table is interactive. You can sort and filter the data.

The expression of these TFs is often induced by the plant defense hormone jasmonate (JA), linking iridoid production to defense responses. It is highly probable that homologous TFs from these families exist in Eucommia ulmoides and orchestrate the expression of the genes required for this compound synthesis. Identifying these regulatory proteins is a key step toward understanding and potentially engineering the production of this compound.

Chemical Synthesis and Strategic Structural Modification of 1 Deoxyeucommiol

Synthetic Approaches to 1-Deoxyeucommiol and its Core Scaffolds

A comprehensive review of published scientific literature indicates that a total synthesis of this compound has not yet been reported. The total synthesis of iridoids, which are cyclopentane-fused monoterpenoids, presents notable stereochemical challenges that require sophisticated synthetic strategies to control the relative and absolute configurations of multiple stereocenters. dokumen.pubscribd.com

General approaches to iridoid core scaffolds often involve key reactions such as intramolecular cyclizations, Diels-Alder reactions, or ring-closing metathesis to construct the characteristic bicyclic or fused ring systems. While numerous total syntheses of other complex iridoids like loganin (B1675030) and geniposide (B1671433) have been achieved, a specific pathway dedicated to the de novo construction of the this compound skeleton remains an open area for investigation in synthetic organic chemistry. dokumen.pubscribd.com

Semi-Synthetic Strategies for this compound Derivatives

Semi-synthesis, which utilizes a readily available natural product as a starting material for chemical modifications, is a common strategy for producing novel derivatives. While there are no direct reports of semi-synthetic modifications starting from this compound itself, researchers have isolated naturally occurring esters of the compound.

Specifically, two derivatives, 6-O-p-hydroxybenzoyl-10-deoxyeucommiol and 6-O-benzoyl-10-deoxyeucommiol, have been isolated from the fruits of Crescentia cujete. researchgate.netresearchgate.net The presence of these natural esters suggests that the hydroxyl group at the C-6 position of the this compound core is a viable site for modification. A plausible, though currently unreported, semi-synthetic strategy would involve the esterification or etherification of this C-6 hydroxyl group to generate a library of novel analogs. Such work could logically start from the closely related and more abundant iridoid, eucommiol, followed by a deoxygenation step. researchgate.net

| Derivative Name | Natural Source | Reference |

|---|---|---|

| 6-O-p-hydroxybenzoyl-10-deoxyeucommiol | Crescentia cujete | researchgate.net |

| 6-O-benzoyl-10-deoxyeucommiol | Crescentia cujete | researchgate.net |

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. Currently, there is a lack of published SAR studies focused specifically on this compound. General reviews on iridoids have noted the need for further investigation into their structural modifications and corresponding biological activities. nih.gov

The design of analogs for future SAR studies on this compound could be guided by its known structure and naturally occurring derivatives. The C-6 hydroxyl position, which is acylated in the known natural derivatives, stands out as a primary target for modification. researchgate.net A systematic synthesis of analogs with varying substituents at this position could elucidate the role of this functional group in any observed bioactivity. Modifications could include:

Varying the acyl group (e.g., aliphatic vs. aromatic esters).

Introducing different functional groups via ether linkages.

Inverting the stereochemistry at this center.

Investigating the roles of the other hydroxyl groups and the double bond within the cyclopentane (B165970) ring would also be crucial for building a comprehensive SAR profile for this class of compounds.

Chemoenzymatic Transformations and Biocatalysis in this compound Synthesis

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biological catalysts, such as enzymes. researchgate.net This approach is particularly valuable for complex natural products, as enzymes can perform specific transformations under mild conditions, often without the need for protecting groups. nih.gov

To date, no specific chemoenzymatic or biocatalytic methods for the synthesis of this compound or its derivatives have been reported in the literature. However, the potential for such applications is significant. Enzymes could be employed for several key transformations on the iridoid scaffold:

Regioselective Acylation/Deacylation: Lipases could be used to selectively add or remove acyl groups at one of the hydroxyl positions, a strategy that has proven effective for other iridoids. researchgate.net

Glycosylation: Glycosyltransferases could attach sugar moieties to the core structure, potentially altering solubility and biological activity.

Oxidation/Reduction: Oxidoreductases could be used to selectively modify hydroxyl groups or the double bond.

The development of biocatalytic routes could provide more efficient and environmentally friendly access to this compound analogs for further study. almacgroup.comnih.govdnascript.comuochb.cz

Biological Activities and Mechanistic Investigations of 1 Deoxyeucommiol in Vitro Models

Neuroprotective Potentials in Cellular Models

The neuroprotective effects of 1-Deoxyeucommiol have been explored using cellular models that mimic neurodegenerative conditions. Rat pheochromocytoma (PC12) cells are a common model for such studies due to their neuronal characteristics upon differentiation. nih.govnih.gov

Mechanisms Underlying Neuroprotection (e.g., in PC12 cells with Eucommia ulmoides extracts)

Extracts from Eucommia ulmoides, which contain this compound among other bioactive compounds, have demonstrated significant neuroprotective effects in PC12 cells subjected to oxidative stress. nih.gov For instance, lignans (B1203133) isolated from E. ulmoides leaves were shown to protect hydrogen peroxide (H₂O₂)-treated PC12 cells by increasing cell viability, enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), and reducing levels of reactive oxygen species (ROS) and lactate (B86563) dehydrogenase (LDH). nih.gov Similarly, macranthoin G, another compound from E. ulmoides, protected PC12 cells from H₂O₂-induced apoptosis by increasing cell viability and stabilizing the mitochondrial membrane potential. nih.gov

Interaction with Neuronal Signaling Pathways

The neuroprotective actions of compounds from Eucommia ulmoides are linked to their interaction with key neuronal signaling pathways. Studies have shown that diepoxylignans from these extracts activate the PI3K/Akt/GSK-3β/Nrf2 signaling pathway. nih.gov This activation leads to the increased expression of downstream antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and catalase (CAT). nih.gov Furthermore, other compounds from E. ulmoides, like macranthoin G, have been found to down-regulate the NF-κB pathway and affect the phosphorylation of IκBα, p38, and extracellular signal-regulated kinase (ERK), contributing to their neuroprotective effects. nih.gov Chlorogenic acid, also present in E. ulmoides, has been shown to regulate the AKT/mTOR signaling pathway in PC12 cells. d-nb.info The activation of such signaling pathways is crucial for neuronal survival, differentiation, and function. nih.govnih.govfrontiersin.orgmdpi.comelifesciences.org

Antioxidant Activities in Cellular and Biochemical Assays

The antioxidant properties of this compound contribute significantly to its biological activities. These properties have been assessed through various cellular and biochemical assays which measure the ability of a compound to counteract oxidative stress. nih.govkamiyabiomedical.comnih.govbmglabtech.com

Modulation of Cellular Oxidative Stress Responses (e.g., P21/Nrf2/HO-1 pathway in Cichorium glandulosum extract)

Extracts containing iridoid glycosides, such as those from Cichorium glandulosum, have been shown to modulate cellular oxidative stress responses through specific signaling pathways. For example, the ethyl acetate (B1210297) extract of Cichorium glandulosum was found to activate the P21/Nrf2/HO-1 signaling pathway. mdpi.comnih.govkab.ac.ug The transcription factor Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous cytoprotective genes, including HO-1. frontiersin.orgnih.govresearchgate.netmdpi.comdovepress.com This pathway plays a crucial role in protecting cells from oxidative damage by enhancing the cellular antioxidant defense system. mdpi.comnih.govresearcher.liferesearchgate.net

Anti-inflammatory Effects in In Vitro Systems

Chronic inflammation is a key factor in many diseases. Compounds that can modulate the inflammatory response are of significant interest. In vitro studies have begun to explore the anti-inflammatory potential of iridoids and associated compounds. up.ac.zanih.govfrontiersin.org For instance, some compounds have been shown to reduce the production of nitric oxide (NO) and the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced macrophage models. nih.gov Furthermore, the suppression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) has been observed. nih.govmdpi.com The anti-inflammatory effects are often linked to the modulation of signaling pathways like NF-κB and MAPKs (p38 and JNK). nih.gov

Table 1: Summary of In Vitro Biological Activities of this compound and Related Compounds

| Biological Activity | Model System | Key Mechanistic Findings |

|---|---|---|

| Neuroprotection | PC12 cells | Activation of PI3K/Akt/GSK-3β/Nrf2 pathway; Down-regulation of NF-κB pathway. nih.govnih.gov |

| Antioxidant | Cellular assays | Modulation of P21/Nrf2/HO-1 pathway; Direct free radical scavenging. mdpi.comnih.govresearchgate.net |

| Anti-inflammatory | Macrophage cells | Inhibition of NO, COX-2, iNOS production; Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govmdpi.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Superoxide dismutase (SOD) |

| Glutathione peroxidase (GPx) |

| Reactive oxygen species (ROS) |

| Lactate dehydrogenase (LDH) |

| Macranthoin G |

| Heme oxygenase-1 (HO-1) |

| NAD(P)H quinone dehydrogenase 1 (NQO-1) |

| Catalase (CAT) |

| Chlorogenic acid |

| Nitric oxide (NO) |

| Cyclooxygenase-2 (COX-2) |

| Inducible nitric oxide synthase (iNOS) |

| Tumor necrosis factor-α (TNF-α) |

| Interleukin-1β (IL-1β) |

Characterization of Molecular Targets of Anti-inflammatory Action

The precise molecular targets of this compound's anti-inflammatory action are an area of ongoing research. While direct binding targets have not been extensively elucidated in the public domain, studies on related compounds and inflammatory pathways provide a framework for potential mechanisms. Generally, anti-inflammatory agents exert their effects by interacting with key proteins involved in the inflammatory cascade, such as enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or by modulating transcription factors that regulate the expression of inflammatory genes. mdpi.comnih.gov

Inflammation is a complex biological response involving various cell types and signaling molecules. cnrs.fr The process is typically initiated by the recognition of harmful stimuli by immune cells, leading to the activation of signaling pathways and the production of pro-inflammatory mediators. cnrs.fr Key molecular players in this process include transcription factors like NF-κB and AP-1, which control the expression of numerous pro-inflammatory genes. frontiersin.orgrndsystems.com

Modulation of Inflammatory Cytokine Production and Signaling Pathways

Research indicates that various natural compounds can modulate the production of inflammatory cytokines and influence their signaling pathways. mdpi.com Cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are crucial mediators of the inflammatory response. frontiersin.orgnih.govbiorxiv.org Their production is tightly regulated and an imbalance can contribute to inflammatory diseases. frontiersin.org

In vitro models are frequently used to study the effects of compounds on cytokine production. nih.gov For example, peripheral blood mononuclear cells (PBMCs) or cell lines like THP-1 macrophages are stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, and the subsequent changes in cytokine levels are measured. nih.govnih.gov

Several signaling pathways are pivotal in regulating the production of inflammatory cytokines. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to this process. rndsystems.comscielo.br The activation of these pathways leads to the transcription of genes encoding for pro-inflammatory cytokines. scielo.brfrontiersin.org For instance, the activation of the NLRP3 inflammasome, a multi-protein complex, is crucial for the processing and secretion of IL-1β. nih.gov The IL-1 family of cytokines, including IL-1α, IL-1β, and IL-36, play a significant role in initiating and amplifying inflammatory responses through the activation of NF-κB and AP-1 signaling pathways. frontiersin.org

Research Contributions to Anti-Osteoporotic Mechanisms in Cell Culture

Effects on Collagen Synthesis and Matrix Remodeling

Collagen is a fundamental protein of the extracellular matrix (ECM), providing structural integrity to tissues like bone. frontiersin.orgnews-medical.net The synthesis of type I collagen by osteoblasts is a critical aspect of bone formation. nih.gov In vitro studies often utilize cell models like human dermal fibroblasts or hepatic stellate cells to investigate the effects of various compounds on collagen production. frontiersin.orgoaepublish.com Methods to assess collagen synthesis include quantifying the expression of collagen genes (e.g., COL1A1) through techniques like RT-qPCR and visualizing collagen fibers using immunofluorescence microscopy. frontiersin.orgnih.govjkslms.or.kr

The extracellular matrix is a dynamic structure that undergoes continuous remodeling, a process involving both the synthesis and degradation of its components. nih.gov This remodeling is essential for tissue development, homeostasis, and repair. nih.gov In the context of bone, ECM remodeling is a key feature of the bone remodeling cycle. biorxiv.orgvt.edu In vitro models are employed to study how different factors, including mechanical stimuli and bioactive molecules, influence ECM remodeling by cells. biorxiv.orgnih.govplos.org

Modulation of Osteoblast and Osteoclast Activities (in vitro)

Bone homeostasis is maintained by a delicate balance between the bone-forming activity of osteoblasts and the bone-resorbing activity of osteoclasts. atlantic-bone-screen.comfrontiersin.org An imbalance in these activities can lead to metabolic bone diseases such as osteoporosis. plos.org

Osteoblasts , derived from mesenchymal stem cells, are responsible for synthesizing new bone matrix. frontiersin.org Their activity can be assessed in vitro by measuring markers such as alkaline phosphatase (ALP) activity and the expression of osteogenic genes like RUNX2. atlantic-bone-screen.comnih.govresearchgate.net The process of osteoblast differentiation and maturation is influenced by various biochemical and mechanical signals. frontiersin.org

Osteoclasts are multinucleated cells originating from the monocyte-macrophage lineage that are responsible for breaking down bone tissue. plos.orgnih.govmdpi.com Osteoclastogenesis, the formation of osteoclasts, is a complex process regulated by cytokines like receptor activator of nuclear factor kappa-B ligand (RANKL) and macrophage colony-stimulating factor (M-CSF). frontiersin.orgfrontiersin.orgnih.gov In vitro studies of osteoclast activity often involve co-culture systems of osteoblasts and hematopoietic cells or the direct stimulation of macrophage cell lines like RAW264.7 with RANKL. plos.orgnih.gov The functional activity of osteoclasts can be evaluated by observing the formation of resorption pits on dentine slices or other mineralized substrates. plos.orgnih.gov

Other Documented In Vitro Biological Activities

Beyond its potential anti-inflammatory and anti-osteoporotic effects, this compound has been investigated for other biological activities in vitro. For instance, it was isolated from the leaves of Eucommia ulmoides and, along with related compounds, was studied for its potential neuroprotective effects in PC12 cells. atlantis-press.com Additionally, various plant extracts containing a multitude of compounds, including iridoids, have been screened for a wide range of in vitro activities such as antioxidant, anticancer, and antimicrobial effects. nih.govmdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgcollaborativedrug.comgardp.org By systematically modifying the chemical structure of a compound, researchers can identify the key functional groups responsible for its pharmacological effects. wikipedia.orggardp.org This knowledge is crucial for the design and synthesis of new, more potent, and selective drug candidates. wikipedia.orgcollaborativedrug.com

While specific, detailed SAR studies focusing solely on this compound and a wide range of its synthetic derivatives are not extensively reported in the public literature, the principles of SAR are applied broadly in the study of natural products. For example, studies on other classes of compounds, like deoxybenzoins, have elucidated how different substitutions on the core structure influence their biological activities, such as vasodilation. nih.gov Such studies provide a methodological blueprint for how the biological activities of this compound could be optimized through chemical modification. The analysis of SAR helps in determining which parts of a molecule are essential for its activity, allowing for targeted changes to improve its properties. wikipedia.org

Advanced Analytical Chemistry and Quality Control of 1 Deoxyeucommiol

Quantitative Analytical Methodologies for 1-Deoxyeucommiol in Biological Matrices and Plant Extracts

The quantification of this compound in complex samples such as biological fluids (e.g., plasma, urine) and plant extracts requires highly sensitive and selective analytical methods. nih.govresearchgate.net These matrices contain numerous interfering substances that can affect the accuracy of the results.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.govphcogres.com When coupled with detectors like UV-Visible or Diode Array Detectors (DAD), HPLC can effectively separate this compound from other components in an extract. For enhanced sensitivity and selectivity, especially in complex biological matrices, HPLC is often hyphenated with Mass Spectrometry (LC-MS). nih.govextractionmagazine.com LC-MS and its tandem version (LC-MS/MS) provide molecular weight and structural information, allowing for definitive identification and quantification even at very low concentrations.

Gas Chromatography (GC), another powerful separation technique, can also be employed, particularly for volatile derivatives of this compound. extractionmagazine.com Similar to HPLC, GC is frequently paired with Mass Spectrometry (GC-MS) for robust analysis. extractionmagazine.com The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the analyte and its derivatives.

Sample preparation is a critical step prior to chromatographic analysis. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and microwave-assisted extraction (MAE) are utilized to isolate and concentrate this compound from the sample matrix, thereby minimizing interference and enhancing detection. rsc.orgresearchgate.net

| Technique | Principle | Common Detector(s) | Advantages | Considerations |

|---|---|---|---|---|

| HPLC | Separation based on polarity | UV, DAD, Fluorescence | Versatile, widely applicable, robust | Moderate sensitivity |

| LC-MS/MS | Separation by HPLC, detection by mass | Triple Quadrupole (QqQ), Time-of-Flight (ToF) | High sensitivity and selectivity | Higher cost and complexity |

| GC-MS | Separation based on volatility | Mass Spectrometer | Excellent for volatile compounds | Requires derivatization for non-volatile analytes |

Development of Reference Standards and Certified Reference Materials

The accuracy of any quantitative analysis heavily relies on the availability of high-purity reference standards. A reference standard for this compound is a well-characterized substance used as a measurement base. Its development involves isolation and purification, followed by comprehensive structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Certified Reference Materials (CRMs) represent the highest metrological standard. iageo.com The production and certification of CRMs are conducted under stringent guidelines, such as those outlined in ISO Guides 34 and 35. iageo.comsigmaaldrich.com For a this compound CRM, the process would involve:

Purity Assessment: The purity of the material is determined using a mass balance approach, which accounts for chromatographic purity, water content, residual solvents, and inorganic impurities. nih.gov

Homogeneity and Stability Studies: The material is tested to ensure that it is uniform throughout the batch and that it remains stable under specified storage and transport conditions.

Value Assignment: The certified value (e.g., concentration in a solution) is assigned through a rigorous process, often involving inter-laboratory comparisons with experienced laboratories. iageo.com

CRMs are crucial for calibrating instruments, validating analytical methods, and ensuring the traceability and comparability of measurement results across different laboratories. sigmaaldrich.com

Rigorous Method Validation for Accuracy, Precision, and Robustness

Analytical method validation is the process of demonstrating that a method is suitable for its intended purpose. researchgate.net It is a regulatory requirement and ensures the reliability and consistency of analytical data. wjarr.com Key validation parameters include:

Accuracy: This expresses the closeness of the measured value to the true value. elementlabsolutions.com It is often assessed by analyzing a sample with a known concentration of this compound or by spike-recovery experiments. researchgate.netelementlabsolutions.com

Precision: Precision refers to the degree of agreement among a series of measurements from the same homogeneous sample. elementlabsolutions.com It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Variations within the same laboratory (e.g., different days, analysts, or equipment).

Reproducibility: Precision between different laboratories.

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comgavinpublishers.com

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). elementlabsolutions.comgavinpublishers.com It provides an indication of the method's reliability during normal usage. gavinpublishers.com

| Parameter | Definition | Typical Assessment Method |

|---|---|---|

| Accuracy | Closeness of agreement between the measured value and the true value. elementlabsolutions.com | Analysis of a certified reference material or spike-recovery studies. |

| Precision | Closeness of agreement between a series of measurements. elementlabsolutions.com | Multiple analyses of a homogeneous sample at different levels (repeatability, intermediate precision). |

| Specificity | Ability to measure the analyte unequivocally in the presence of other components. elementlabsolutions.com | Analysis of blank and spiked matrices; peak purity analysis. |

| Linearity | Proportionality of the signal to the analyte concentration. researchgate.net | Analysis of standards at multiple concentrations and linear regression analysis. |

| Range | Concentration interval where the method is precise, accurate, and linear. researchgate.net | Determined from linearity, accuracy, and precision data. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. elementlabsolutions.com | Systematic variation of parameters like pH, temperature, and mobile phase composition. |

Application of Chemometrics for Comprehensive Quality Assessment

Herbal products and plant extracts are chemically complex mixtures. nih.gov Assessing their quality based on a single marker compound is often insufficient. Chemometrics, which combines statistical and mathematical methods, is used to extract meaningful information from large chemical datasets, such as those generated by chromatographic or spectroscopic analysis. nih.govjapsonline.com

For quality assessment of plant extracts containing this compound, techniques like HPLC or NMR can generate chemical fingerprints for different samples. mdpi.com These fingerprints are complex data sets that can be analyzed using chemometric tools:

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the variation. nih.govwiley.com It can be used to classify samples based on their origin, processing method, or quality, and to identify outliers. wiley.com

Hierarchical Cluster Analysis (HCA): HCA is another unsupervised method that groups samples based on their similarity, representing the results in a dendrogram. This can reveal natural groupings within the samples. nih.gov

Partial Least Squares (PLS) Analysis: PLS is a supervised regression method that can be used to build a predictive model between the chemical data (e.g., HPLC fingerprint) and a specific property, such as biological activity. wiley.com

By applying chemometrics, a more holistic quality assessment can be achieved, ensuring the consistency and efficacy of herbal products containing this compound. nih.gov

Stability and Degradation Pathway Analysis of this compound

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for an accurate assay of the active ingredient. dntb.gov.ua

To develop such a method, forced degradation (or stress testing) studies are performed. nih.gov In these studies, this compound would be exposed to harsh conditions, including:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) to investigate susceptibility to hydrolysis. nih.govmdpi.com

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂). mdpi.com

Thermal Degradation: Heating the sample to evaluate its stability at elevated temperatures. dntb.gov.ua

Photodegradation: Exposing the sample to light, typically using a photostability chamber. dntb.gov.ua

The stressed samples are then analyzed by a suitable technique, often LC-MS, to identify and characterize any degradation products formed. nih.gov By elucidating the structure of these degradants, the degradation pathway of this compound can be proposed. Understanding the degradation pathway is crucial for developing stable formulations and for defining appropriate storage conditions and shelf-life. For cyclic ethers, a common degradation pathway involves hydroxylation and ring cleavage, leading to the formation of smaller, more oxidized molecules like glycols and organic acids. nih.govethz.chdeswater.com

Challenges and Future Research Directions for 1 Deoxyeucommiol

Addressing Gaps in the Understanding of 1-Deoxyeucommiol's Specific Biological Mechanisms

While preliminary studies have suggested various pharmacological effects for extracts containing this compound, a significant gap exists in understanding the specific molecular mechanisms of the pure compound. nih.govresearchgate.net Current research often focuses on crude extracts, making it difficult to attribute observed activities directly to this compound. researchgate.net Future research must pivot to using the isolated compound to delineate its precise interactions with cellular targets.

Key research questions that need to be addressed include:

Receptor Binding and Enzyme Inhibition: Identifying the specific receptors, enzymes, or other proteins that this compound directly interacts with is fundamental.

Signal Transduction Pathways: Elucidating which signaling cascades are modulated by this compound upon target engagement is crucial. For instance, investigating its effect on pathways like the Ang-(1–7)-Mas signaling pathway, which has been implicated in the therapeutic mechanisms of E. ulmoides extracts, would be a valuable starting point. researchgate.net

Dose-Response Relationships: Establishing clear dose-dependent effects of the pure compound in various in vitro models is necessary to understand its potency and efficacy.

A deeper comprehension of these mechanisms is essential for validating the therapeutic potential of this compound and guiding its future development. researchgate.net

Development of Novel Analytical Approaches for Comprehensive Iridoid Profiling

The accurate and comprehensive analysis of this compound and other iridoids in complex plant matrices presents a significant analytical challenge. While methods like high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used, there is a need for more advanced and integrated approaches. researchgate.netmdpi.com

Future advancements in analytical chemistry should aim to:

Enhance Sensitivity and Resolution: Developing methods with lower detection limits and higher resolving power to accurately quantify low-abundance iridoids.

Improve Throughput: Creating high-throughput screening methods for the rapid profiling of iridoids in large numbers of samples. nih.gov

Integrate Mass Spectrometry: The coupling of chromatographic techniques with high-resolution mass spectrometry (e.g., UPLC-QTOF-MS) can provide detailed structural information and facilitate the identification of novel iridoid derivatives. plos.orgresearchgate.net This approach allows for the simultaneous identification and characterization of multiple components in a single run. plos.org

These novel analytical strategies will not only improve quality control of herbal products containing this compound but also aid in the discovery of new, structurally related compounds with potential biological activity. mdpi.com

Full Elucidation of the Biosynthetic Pathway and its Enzymatic Components

The biosynthesis of iridoids is a complex process involving multiple enzymatic steps. wikipedia.org While the general pathway from geranyl diphosphate (B83284) (GPP) is known, the specific enzymes and intermediates leading to this compound are not fully characterized. pnas.orgmdpi.comresearchgate.net Unraveling this pathway is critical for understanding its regulation and for potential biotechnological applications.

Future research should focus on:

Identifying Key Enzymes: Characterizing the specific synthases, hydroxylases, and reductases involved in the conversion of early precursors to this compound. pnas.org Techniques such as tracer studies, using isotopically labeled precursors, can be instrumental in tracing the metabolic route. snscourseware.orgpsu.edu

Gene Discovery: Identifying and cloning the genes that encode for the biosynthetic enzymes. nih.gov Transcriptome analysis of this compound-producing plants can reveal candidate genes. mdpi.com

Pathway Reconstruction: Using the identified genes and enzymes to reconstitute the biosynthetic pathway in a heterologous host, such as yeast or other fungi. nih.gov This would allow for the controlled production of this compound and its intermediates for further study.

Fully elucidating the biosynthetic pathway will open doors for metabolic engineering to enhance the production of this compound or to create novel iridoid structures. ukri.org

Rational Design and Synthesis of this compound Analogs with Enhanced In Vitro Efficacy and Selectivity

The native structure of this compound may not possess optimal pharmacological properties. The rational design and chemical synthesis of analogs offer a powerful strategy to improve its efficacy, selectivity, and pharmacokinetic profile.

Key areas for future synthetic efforts include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups on the this compound scaffold to understand which parts of the molecule are essential for its biological activity.

Target-Oriented Synthesis: Designing analogs that are specifically tailored to interact with a validated biological target, once identified.

Combinatorial Chemistry: Generating libraries of diverse this compound analogs to screen for compounds with improved properties.

The synthesis of novel derivatives will be a crucial step in translating the initial discovery of this compound into the development of potent and selective therapeutic agents.

Integration of Advanced Omics Technologies (e.g., Proteomics, Glycomics) in Iridoid Research

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and embrace a systems biology approach. nih.gov The integration of advanced omics technologies can provide a comprehensive view of the molecular changes induced by this compound.

Future research should incorporate:

Proteomics: To identify changes in protein expression and post-translational modifications in cells or tissues treated with this compound. This can reveal the broader cellular pathways affected by the compound. mdpi.com

Glycomics: Given that many iridoids exist as glycosides, studying the glycan structures and their influence on biological activity is critical. creative-proteomics.comaspariaglycomics.com Glycomics can help to understand how the sugar moiety of related iridoid glycosides affects their function. nih.govcreative-proteomics.com

Metabolomics: To analyze the global metabolic changes that occur in response to this compound treatment, providing insights into its downstream effects.

By integrating these omics data, researchers can construct a more complete picture of the mechanism of action of this compound and identify potential biomarkers of its activity. nih.govmdpi.com

Investigating In Vitro Drug Metabolism and Potential Drug-Drug Interactions of this compound

Before any compound can be considered for therapeutic development, its metabolic fate and potential for drug-drug interactions must be thoroughly investigated. nih.gov For this compound, there is a significant lack of data in this area.

Crucial in vitro studies that need to be conducted include:

Metabolic Stability: Determining the rate at which this compound is metabolized by liver microsomes or other enzyme systems. frontiersin.org This provides an early indication of its likely half-life in the body.

Metabolite Identification: Characterizing the structures of the metabolites formed from this compound. frontiersin.orgeuropa.eu This is important as metabolites may have their own biological activity or toxicity.

CYP450 Inhibition/Induction: Assessing the potential of this compound to inhibit or induce major cytochrome P450 enzymes. webmd.com Interactions with these enzymes are a common cause of drug-drug interactions, which can lead to adverse effects or reduced efficacy of co-administered drugs. msdmanuals.comdrugs.comdrugbank.com

Understanding the in vitro pharmacokinetics of this compound is a critical step in evaluating its drug-like properties and ensuring its safety profile. mdpi.com

Q & A

Q. How can experimental designs for synthesizing and purifying 1-Deoxyeucommiol be optimized to improve yield and reproducibility?

Methodological Answer:

- Synthesis Optimization: Use iterative fractional crystallization and column chromatography to isolate this compound from natural sources (e.g., Eucommia ulmoides bark). Monitor purity via HPLC and TLC at each step .

- Reproducibility: Standardize solvent ratios (e.g., ethanol-water gradients) and temperature controls to minimize batch variability. Document deviations systematically in raw data logs .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- Structural Confirmation: Combine -NMR, -NMR, and high-resolution mass spectrometry (HR-MS) to verify molecular weight and functional groups. Cross-validate with IR spectroscopy for hydroxyl and carbonyl group identification .

- Purity Assessment: Use reverse-phase HPLC with UV detection (λ = 210 nm) and a C18 column. Compare retention times against authenticated standards .

Q. What in vitro assays are appropriate for initial screening of this compound’s biological activities (e.g., anti-inflammatory, osteogenic)?

Methodological Answer:

- Anti-Inflammatory Screening: Use LPS-induced RAW 264.7 macrophages to measure TNF-α and IL-6 suppression via ELISA. Include dexamethasone as a positive control .

- Osteogenic Activity: Employ MC3T3-E1 pre-osteoblasts; quantify alkaline phosphatase (ALP) activity and mineralization via Alizarin Red staining .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines or animal models?

Methodological Answer:

- Data Reconciliation: Conduct systematic reviews to identify confounding variables (e.g., cell passage number, solvent used for dissolution). Perform meta-analyses with standardized effect-size calculations to assess heterogeneity .

- Experimental Replication: Repeat key studies under controlled conditions (e.g., identical cell culture media, animal strains) to isolate compound-specific effects .

Q. What advanced computational strategies can predict this compound’s molecular targets and mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with putative targets (e.g., NF-κB, BMP-2 receptors). Validate predictions via SPR (surface plasmon resonance) binding assays .

- Pathway Analysis: Apply KEGG or Reactome databases to map enriched pathways from transcriptomic data (RNA-seq) of treated cells .

Q. How should researchers design experiments to evaluate this compound’s synergistic effects with other bioactive compounds in combination therapies?

Methodological Answer:

- Isobolographic Analysis: Test fixed-ratio combinations (e.g., this compound + icariin) in osteoblast differentiation assays. Calculate combination indices (CI) using CompuSyn software to identify additive/synergistic effects .

- Dose-Response Matrix: Use a checkerboard assay design to assess interactions across concentration gradients .

Q. What methodologies are critical for assessing this compound’s pharmacokinetics and bioavailability in preclinical models?

Methodological Answer:

- Pharmacokinetic Profiling: Administer this compound intravenously and orally to Sprague-Dawley rats. Collect plasma samples at timed intervals; quantify via LC-MS/MS. Calculate AUC, , and .

- Tissue Distribution: Use whole-body autoradiography or mass spectrometry imaging (MSI) to track compound localization .

Q. How can researchers address stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation products via UPLC-PDA .

- Storage Optimization: Test lyophilized vs. solution forms; assess long-term stability at -80°C vs. 4°C using accelerated stability testing protocols .

Methodological and Analytical Frameworks

Q. How should researchers align their study design with broader hypotheses about this compound’s role in metabolic or signaling pathways?

Methodological Answer:

- Hypothesis-Driven Design: Formulate causal questions (e.g., “Does this compound inhibit RANKL-induced osteoclastogenesis via MAPK suppression?”). Use siRNA knockdown or CRISPR-Cas9 models to validate mechanistic links .

- Multi-Omics Integration: Combine proteomic, metabolomic, and phosphoproteomic datasets to map pathway interactions .

Q. What statistical approaches are recommended for handling high variability in this compound bioactivity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.